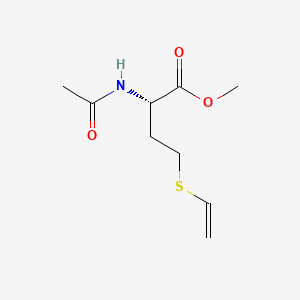
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester is a complex organic compound that belongs to the family of sulfur-containing amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester typically involves the acetylation of DL-homocysteine followed by esterification. The reaction conditions often require the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The esterification step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological disorders.
Industry: It is utilized in the development of advanced materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism by which DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence redox states, and participate in methylation reactions. These interactions are crucial for its biological activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-DL-homocysteine thiolactone
- N-Acetyl-L-cysteine
- S-allyl-L-cysteine
Uniqueness
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
83784-46-7 |
|---|---|
Formule moléculaire |
C9H15NO3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
methyl (2S)-2-acetamido-4-ethenylsulfanylbutanoate |
InChI |
InChI=1S/C9H15NO3S/c1-4-14-6-5-8(9(12)13-3)10-7(2)11/h4,8H,1,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1 |
Clé InChI |
LOFRWJRASHDMHO-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCSC=C)C(=O)OC |
SMILES canonique |
CC(=O)NC(CCSC=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
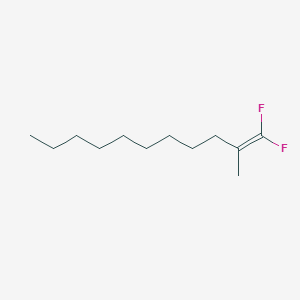

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)
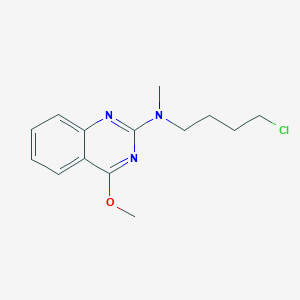
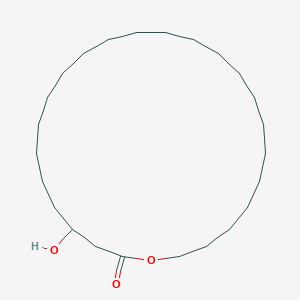
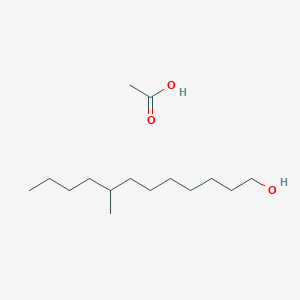
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)



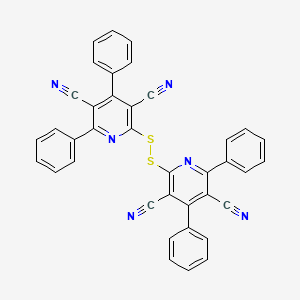
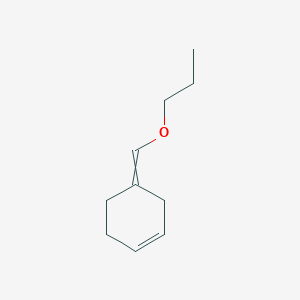
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
